

An In-depth Technical Guide on the Thermodynamical Properties of 6-Methylphthalazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methylphthalazine**

Cat. No.: **B130039**

[Get Quote](#)

Introduction

6-Methylphthalazine is a heterocyclic organic compound, a methylated derivative of phthalazine, with the molecular formula $C_9H_8N_2$.^{[1][2]} It serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.^[3] Understanding the thermodynamical properties of such compounds is critical for drug development professionals, scientists, and researchers, as these properties govern substance stability, solubility, and reaction kinetics, which are fundamental to process design, safety assessment, and formulation development.

This technical guide provides a summary of the available physicochemical data for **6-Methylphthalazine**. Due to a scarcity of specific experimental thermodynamic data in published literature, this document focuses on detailing the standard, state-of-the-art experimental and computational methodologies that are employed to determine such properties for solid organic compounds.

Physicochemical and Basic Properties of 6-Methylphthalazine

The fundamental physical properties of **6-Methylphthalazine** are summarized below. These values are essential for any thermodynamic analysis and for designing experimental procedures.

Property	Value	Source
Molecular Formula	$C_9H_8N_2$	[1] [2]
Molecular Weight	144.17 g/mol	[1] [2]
CAS Number	78032-05-0	[1]
Appearance	White powder to crystal	[2] [4]
Melting Point	72 °C	[4]
Boiling Point (Predicted)	339.0 ± 11.0 °C	[4]
Density (Predicted)	1.141 g/cm ³	[4]

Experimental Protocols for Thermodynamic Characterization

While specific experimental values for the enthalpy of formation, heat capacity, and sublimation enthalpy of **6-Methylphthalazine** are not readily available, the following sections describe the standard protocols used to measure these crucial properties.

Enthalpy of Formation via Combustion Calorimetry


The standard enthalpy of formation (Δ_fH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is most commonly determined indirectly by measuring the enthalpy of combustion (Δ_cH°) using a bomb calorimeter.

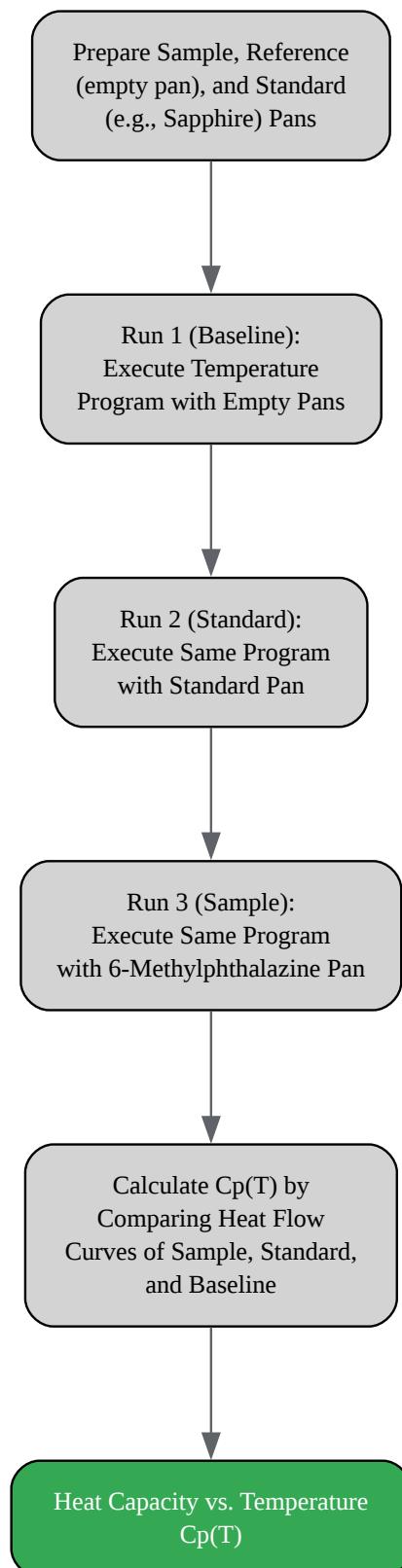
Experimental Methodology:

- **Sample Preparation:** A precisely weighed pellet of **6-Methylphthalazine** is placed in a crucible inside a high-pressure vessel known as a "bomb."
- **Bomb Assembly:** A fuse wire (often platinum or iron) is connected to ignition electrodes and placed in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

- Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to \sim 30 atm).
- Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (a dewar). The entire apparatus, including stirrers and temperature sensors, constitutes the calorimeter.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is meticulously recorded at regular intervals before, during, and after combustion until thermal equilibrium is reached.
- Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise (ΔT). The energy of combustion is calculated using the total heat capacity of the calorimeter (C_{cal}), which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.

A generalized workflow for this process is illustrated below.

[Click to download full resolution via product page](#)


Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Heat capacity (C_p) is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for adjusting other thermodynamic data to different temperatures.^[5] DSC is a widely used thermoanalytical technique to measure C_p as a function of temperature.

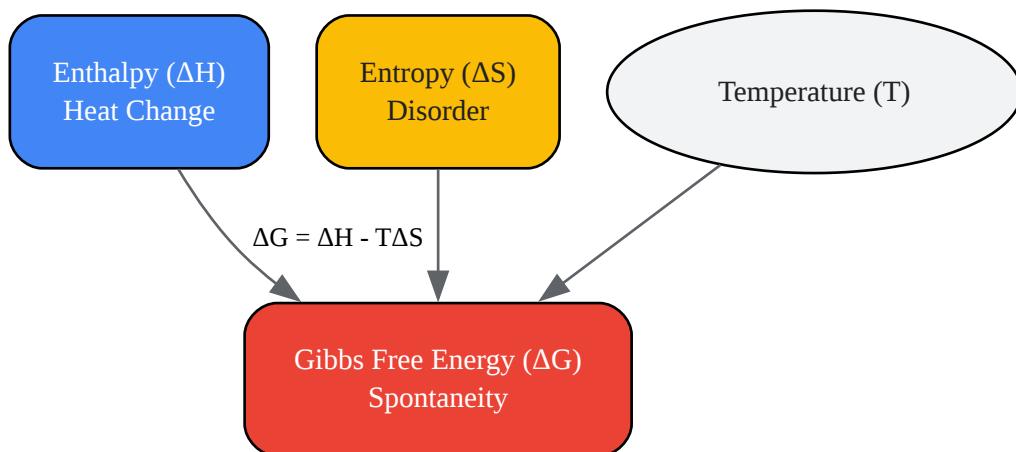
Experimental Methodology:

- Sample and Reference Pans: A small, accurately weighed sample of **6-Methylphthalazine** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed on separate, identical platforms in the DSC cell.
- Temperature Program: The cell is subjected to a precisely controlled temperature program, which includes an initial isothermal period, a linear heating ramp through the desired temperature range, and a final isothermal period.
- Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the program. This differential heat flow is recorded as a function of temperature.
- Calibration and Calculation: The procedure is repeated with a known standard material (e.g., sapphire) to calibrate the instrument and determine the heat capacity of the sample by comparison. The heat capacity (C_p) is calculated using the following relation: $C_p(\text{sample}) = (\text{DSC}_{\text{sample}} / \text{DSC}_{\text{std}}) * (\text{mass}_{\text{std}} / \text{mass}_{\text{sample}}) * C_p(\text{std})$

[Click to download full resolution via product page](#)

Experimental Workflow for Heat Capacity Measurement using DSC.

Enthalpy of Sublimation


The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is the heat required to change one mole of a substance from a solid to a gaseous state.^[6] It is a critical parameter for determining gas-phase enthalpy of formation from solid-phase data. It can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques like the Knudsen effusion method and applying the Clausius-Clapeyron equation.

Experimental Methodology (Knudsen Effusion):

- Cell Preparation: A small amount of **6-Methylphthalazine** is placed in a Knudsen cell, which is a small container with a very small orifice.
- High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature.
- Effusion Measurement: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is measured with a high-precision microbalance over time.
- Vapor Pressure Calculation: The vapor pressure (p) inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
- Temperature Dependence: Steps 3 and 4 are repeated at several different temperatures.
- Enthalpy Calculation: The enthalpy of sublimation is determined from the slope of a plot of $\ln(p)$ versus $1/T$, based on the integrated form of the Clausius-Clapeyron equation.

Logical Relationships and Computational Approaches

The core thermodynamical properties are interconnected through fundamental equations. The Gibbs free energy (ΔG), which determines the spontaneity of a process, links enthalpy (ΔH) and entropy (ΔS).

[Click to download full resolution via product page](#)

Relationship between Key Thermodynamic State Functions.

Given the lack of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamical properties. Methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., G4, CBS-QB3) can be used to calculate gas-phase enthalpies of formation.^[7] The enthalpy of sublimation can also be estimated computationally to allow for the prediction of solid-state properties. This dual approach of combining high-level calculations with estimated sublimation enthalpies can provide reliable thermodynamic data where experiments are lacking.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 2. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-METHYLPHTHALAZINE CAS#: 78032-05-0 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]

- 6. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 7. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamical Properties of 6-Methylphthalazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130039#thermodynamical-properties-of-6-methylphthalazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com